N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine
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Overview
Description
N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine is a chemical compound with the molecular formula C18H18N2 It is characterized by the presence of a naphthalene ring and a pyridine ring, which are connected by an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine typically involves the reaction of 6-methyl-3-pyridineethanamine with 2-naphthylamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as chloroform or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Shares the pyridine ring structure but lacks the naphthalene moiety.
Naphthylamine derivatives: Compounds with similar naphthalene structures but different substituents on the amine group.
Uniqueness
N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine is unique due to the combination of the naphthalene and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-6-7-15(13-20-14)10-11-19-18-9-8-16-4-2-3-5-17(16)12-18/h2-9,12-13,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZRBSNMXGCSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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